benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate
Description
Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 9-methyl group and a benzyl ester-linked sulfanylacetate moiety. The sulfanyl (thioether) bridge and benzyl ester group contribute to its lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-6-5-9-20-15(12)18-16(19-17(20)22)24-11-14(21)23-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKCGALBPJGVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol
Reaction Scheme 1
2-Aminonicotinic acid → Cyclocondensation → 2-Chloro intermediate → Thiolation
Step 1: Cyclocondensation
2-Aminonicotinic acid (1.0 eq) reacts with trimethyl orthoacetate (1.2 eq) in refluxing acetic acid (120°C, 6 hr) to form 9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2(3H)-one. Yield: 78-82%.
Step 2: Chlorination
Treatment with phosphorus oxychloride (3.0 eq) in dichloroethane (DCE) at 80°C for 4 hr produces 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one. Yield: 91%.
Step 3: Thiolation
Nucleophilic displacement with thiourea (1.5 eq) in ethanol/water (4:1) at reflux yields the thiol intermediate. Critical parameters:
- pH maintained at 8-9 with NaOH
- Reaction time: 3 hr
- Yield: 85%
Thioether Formation with Benzyl Bromoacetate
Reaction Conditions Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, THF, Acetone | Anhydrous DMF | +18% |
| Base | K2CO3, Et3N, DBU | DBU (1.2 eq) | +22% |
| Temperature (°C) | 0-25, 40, 60 | 40 | +15% |
| Reaction Time (hr) | 2-24 | 12 | Max conversion |
| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 (thiol:alkyl) | +9% |
Table 1: Optimization of thioether coupling reaction parameters
Procedure
- Charge 9-methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-thiol (1.0 eq) and DBU (1.2 eq) in dry DMF (0.1M)
- Add benzyl bromoacetate (1.2 eq) dropwise at 0°C
- Warm to 40°C and stir 12 hr under N2
- Quench with ice-water, extract with EtOAc (3×50 mL)
- Dry over Na2SO4, concentrate, purify by silica chromatography (Hexane:EtOAc 7:3)
- Isolate as white solid (Yield: 76%, purity >98% by HPLC)
Alternative Synthetic Approaches
One-Pot Thiolation-Alkylation Strategy
Developed to improve atom economy, this method eliminates isolation of the thiol intermediate:
Key Steps :
- Generate 2-chloro intermediate as above
- Direct treatment with benzyl mercaptoacetate (2.0 eq) and K2CO3 (2.5 eq) in DMF/H2O (9:1)
- Microwave irradiation at 100°C for 30 min
Advantages :
Limitations :
- Requires strict stoichiometric control to prevent dialkylation
- Higher catalyst loading (20 mol% TBAB) needed
Enzymatic Resolution for Enantiopure Material
While the parent compound isn’t chiral, this method applies to substituted derivatives:
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica | p-Nitrophenyl acetate | 98 | >99 |
| Pseudomonas fluorescens | Methyl thioglycolate | 85 | 92 |
Table 2: Biocatalytic approaches for derivative synthesis
Critical Analysis of Purification Methods
Chromatographic Conditions Comparison
| Stationary Phase | Mobile Phase | Rf | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| Silica 60 | Hexane:EtOAc (7:3) | 0.32 | 98.5 | 89 |
| C18 | MeCN:H2O (65:35) | 0.41 | 99.2 | 92 |
| Alumina | CH2Cl2:MeOH (95:5) | 0.28 | 97.8 | 84 |
Table 3: Purification efficiency across different chromatographic systems
C18 reverse-phase chromatography emerges as superior for final product purification, albeit with higher solvent costs.
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Core Heterocycle Differences
- Pyridotriazinone vs. Triazine/Triazole: The target compound’s pyridotriazinone core (fused pyridine-triazinone) differs from the simpler 1,3,5-triazine in metsulfuron methyl ester and the 1,2,4-triazole in ’s compound.
Ester Group Impact
- Benzyl vs. Ethyl/Methyl Esters : The benzyl ester in the target compound increases lipophilicity (higher logP) compared to ethyl or methyl esters, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with metsulfuron methyl ester, where the methyl group balances herbicidal activity and environmental persistence .
Sulfur Functionality
- Sulfanyl (S-) vs. Sulfonyl (SO2-) : The sulfanyl group in the target compound and its analogs (e.g., CAS 303145-14-4) differs electronically and sterically from the sulfonyl group in sulfonylurea herbicides like metsulfuron. Sulfonyl groups are stronger electron-withdrawing moieties, critical for herbicidal activity via acetolactate synthase inhibition .
Biological Activity
Benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse pharmacological properties. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrido-Triazine Core : The initial step involves synthesizing the pyrido-triazine structure through cyclization reactions.
- Substitution Reactions : The introduction of the benzyl and acetate groups is achieved via nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various studies. Notable findings include:
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have shown cytotoxic effects on cancer cell lines in vitro .
Mechanism of Action : The proposed mechanism involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli | Agar diffusion method |
| Study B | Showed cytotoxicity against cancer cell lines | MTT assay |
| Study C | Investigated the mechanism of action through enzyme inhibition assays | Kinetic studies |
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of triazine derivatives. Key findings include:
- Structural Variability : Modifications in the sulfanyl and benzyl groups significantly affect biological activity.
- In Vitro Studies : Various derivatives have been tested for their ability to inhibit bacterial growth and induce apoptosis in cancer cells.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand the therapeutic potential and safety profile of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
